
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound primarily used as a dye. It is known for its deep red color and excellent solubility in water . This compound is often utilized in the textile, leather, and paper industries for dyeing purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the reaction of appropriate starting materials to form intermediate compounds such as 2-methoxy-4-(3-sulphonatophenyl)azophenyl and 4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene.
Coupling Reaction: These intermediates are then coupled under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch Processing: Large reactors are used to carry out the coupling and sulfonation reactions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced azo compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc dust (Zn) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of the original compound, as well as substituted analogs .
Wissenschaftliche Forschungsanwendungen
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function . The pathways involved include:
Binding to Proteins: The compound can bind to amino acid residues in proteins, altering their activity.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Disodium 5-[(4-[(2-methoxy-4-(3-sulphonatophenyl)azo]phenyl)amino]carbonyl]amino]phenylazo]salicylate
- **Trisodium 3-[(4-[(2-methoxy-4-(3-sulphonatophenyl)azo]phenyl)amino]carbonyl]amino]-o-tolylazonaphthalene-1,5-disulphonate
Uniqueness
3-4-2-Methoxy-4-(3-sulphonatophenyl)azophenylaminocarbonylamino-o-tolylazonaphthalene-1,5-disulphonate stands out due to its unique combination of functional groups, which confer specific properties such as high solubility in water and strong binding affinity to biological molecules . These characteristics make it particularly useful in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C31H23N6Na3O11S3 |
|---|---|
Molekulargewicht |
820.7 g/mol |
IUPAC-Name |
trisodium;3-[[4-[[3-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C31H26N6O11S3.3Na/c1-18-13-19(9-11-26(18)36-35-22-15-25-24(30(17-22)51(45,46)47)7-4-8-29(25)50(42,43)44)32-31(38)33-20-10-12-27(28(16-20)48-2)37-34-21-5-3-6-23(14-21)49(39,40)41;;;/h3-17H,1-2H3,(H2,32,33,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI-Schlüssel |
PJYGTRUJVPEIOA-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


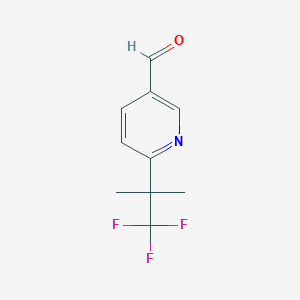
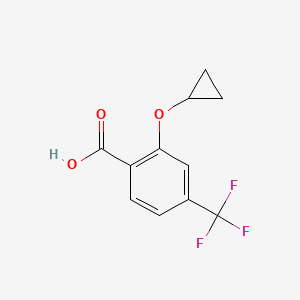
![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
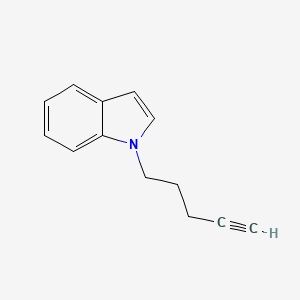
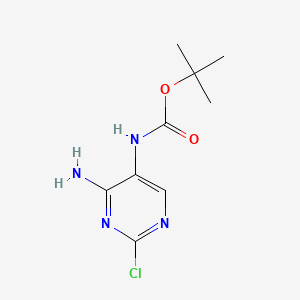
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)

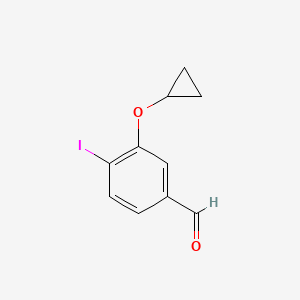
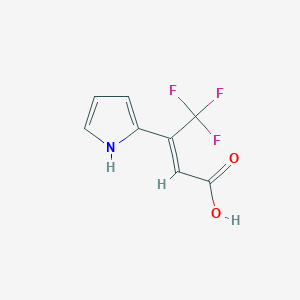
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
